2-((4-methoxyphenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 3,4,5-trimethoxyphenyl group and at position 2 with a sulfonylacetamide moiety bearing a 4-methoxyphenyl substituent. Its molecular formula is C₂₈H₂₆N₄O₈S, with a molecular weight of 578.59 g/mol.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O8S/c1-27-13-5-7-14(8-6-13)32(25,26)11-17(24)21-20-23-22-19(31-20)12-9-15(28-2)18(30-4)16(10-12)29-3/h5-10H,11H2,1-4H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVXEUSWDXLZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-methoxyphenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure
The compound can be structurally represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate oxadiazole derivative. This process is facilitated by standard organic synthesis techniques, including the use of solvents like dichloromethane and pyridine under controlled conditions to ensure high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the target compound exhibited significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : LoVo (colon cancer), MCF-7 (breast cancer)
- IC50 Values :
This indicates that such compounds may inhibit cell proliferation effectively, suggesting a promising avenue for further drug development.
The mechanism by which these compounds exert their effects appears to involve multiple pathways:
- Inhibition of Cell Cycle Progression : The treatment with oxadiazole derivatives resulted in increased apoptosis rates and cell cycle arrest at the G0/G1 phase in treated cells .
- Interaction with DNA and Proteins : The mesoionic nature of oxadiazole derivatives allows them to cross cellular membranes effectively, facilitating interaction with critical biological targets such as DNA and proteins involved in cell proliferation .
Antimicrobial Activity
In addition to anticancer properties, preliminary evaluations suggest that compounds with similar structures exhibit antimicrobial effects. For example:
- Antifungal Activity : Studies showed that oxadiazole derivatives inhibited the growth of fungi like Fusarium oxysporum, outperforming commercial fungicides at concentrations around 50 µg/mL .
Case Studies
Several case studies illustrate the biological activities of related compounds:
- Study on Thiadiazole Derivatives : A series of 1,3,4-thiadiazole derivatives were tested for anticancer activity, yielding promising results similar to those observed for oxadiazoles. These compounds inhibited key enzymes involved in nucleotide synthesis crucial for cancer cell proliferation .
- Diarylsulfonamide Inhibitors : Research on diarylsulfonamide compounds demonstrated their ability to inhibit microtubule dynamics in Leishmania infantum amastigotes—an action that may parallel mechanisms seen in oxadiazole derivatives due to their structural similarities .
Data Table
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Oxadiazole Derivative A | LoVo | 2.44 | Apoptosis induction |
| Oxadiazole Derivative B | MCF-7 | 23.29 | Cell cycle arrest |
| Thiadiazole Derivative C | HUVEC | >100 | Minimal toxicity |
| Diarylsulfonamide D | Leishmania | N/A | Microtubule inhibition |
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 463.46 g/mol. The synthesis typically involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate oxadiazole derivative . This process uses standard organic synthesis techniques including solvents like dichloromethane and pyridine under controlled conditions to ensure high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives similar to this compound. For instance:
- Cell Lines Tested :
- LoVo (colon cancer)
- MCF-7 (breast cancer)
- IC50 Values :
- LoVo: 2.44 µM
- MCF-7: 23.29 µM
These results indicate that such compounds may effectively inhibit cell proliferation, suggesting a promising avenue for drug development. The mechanisms by which these compounds exert their effects include:
- Inhibition of Cell Cycle Progression : Increased apoptosis rates and cell cycle arrest at the G0/G1 phase.
- Interaction with DNA and Proteins : The mesoionic nature allows effective crossing of cellular membranes, facilitating interaction with critical biological targets.
Antimicrobial Activity
In addition to anticancer properties, preliminary evaluations suggest that compounds with similar structures exhibit antimicrobial effects:
- Antifungal Activity : Studies showed that oxadiazole derivatives inhibited the growth of fungi like Fusarium oxysporum, outperforming commercial fungicides at concentrations around 50 µg/mL.
Case Studies
Several case studies illustrate the biological activities of related compounds:
- Thiadiazole Derivatives : A series of 1,3,4-thiadiazole derivatives were tested for anticancer activity, yielding promising results similar to those observed for oxadiazoles. These compounds inhibited key enzymes involved in nucleotide synthesis crucial for cancer cell proliferation.
- Diarylsulfonamide Inhibitors : Research on diarylsulfonamide compounds demonstrated their ability to inhibit microtubule dynamics in Leishmania infantum amastigotes—an action that may parallel mechanisms seen in oxadiazole derivatives due to their structural similarities.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Oxadiazole Derivative A | LoVo | 2.44 | Apoptosis induction |
| Oxadiazole Derivative B | MCF-7 | 23.29 | Cell cycle arrest |
| Thiadiazole Derivative C | HUVEC | >100 | Minimal toxicity |
| Diarylsulfonamide D | Leishmania | N/A | Microtubule inhibition |
Comparison with Similar Compounds
N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)-2-((5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (8v)
- Structure : Shares the 3,4,5-trimethoxyphenyl-oxadiazole and 4-methoxyphenyl groups but has a thioether (S) linkage instead of sulfonyl (SO₂).
- Synthesis : Yield of 84%, m.p. 211–212°C; characterized via ¹H/¹³C NMR and LC-MS .
- Activity: Not explicitly reported, but related thioether analogs show antimicrobial and antitumor effects .
Compound 112 (Thioether Analog)
N-(3-Methoxyphenyl)-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Structure : Sulfanyl (S) linkage with 3-methoxyphenyl substitution.
- Activity : Antimicrobial (antibacterial/antifungal) via disruption of microbial cell membranes .
Key Structural Differences and Implications
- Sulfonyl vs.
- Trimethoxyphenyl Role : The 3,4,5-trimethoxyphenyl group is critical for tubulin polymerization inhibition in anticancer analogs, suggesting a shared mechanism for the target compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-((4-methoxyphenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions:
Oxadiazole ring formation : Cyclization of thiosemicarbazides with carboxylic acids or esters under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
Sulfonylation : Reacting the oxadiazole intermediate with 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
Acetamide coupling : N-acylation using acetic anhydride or acetyl chloride under reflux conditions .
- Characterization : Intermediates are verified via TLC, melting point, and spectral techniques (¹H/¹³C NMR, IR). For example, ¹H NMR of the oxadiazole intermediate shows a singlet at δ 8.2–8.5 ppm for the oxadiazole protons, while sulfonylation introduces distinct aromatic protons at δ 7.5–7.8 ppm .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR identifies protons on the oxadiazole (δ 8.2–8.5 ppm), sulfonyl-linked aromatic rings (δ 6.8–7.8 ppm), and methoxy groups (δ 3.7–3.9 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and sulfonyl (SO₂, δ 125–130 ppm) groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₀N₄O₇S: 485.1125) .
- Elemental Analysis : Ensures C, H, N, S percentages align with theoretical values (±0.3%) .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Methodology :
- Enzyme Inhibition : Lipoxygenase (LOX) or cyclooxygenase (COX) assays at 10–100 µM concentrations, measuring IC₅₀ values via UV-Vis spectroscopy (e.g., LOX inhibition at 234 nm) .
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for higher yields?
- Methodology :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers in sulfonylation or cyclization steps .
- Reaction Path Sampling : Tools like GRRM or Gaussian explore alternative pathways (e.g., solvent effects, catalyst screening) .
- Experimental Validation : Adjust parameters (e.g., temperature, solvent polarity) based on computational predictions. For example, switching from DMF to DCM may reduce side reactions during acetamide coupling .
Q. How do structural modifications (e.g., methoxy group positioning) influence bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying methoxy substitutions (e.g., 3,4,5-trimethoxy vs. 4-methoxy). Compare LOX inhibition:
| Substituent Pattern | IC₅₀ (µM) |
|---|---|
| 3,4,5-Trimethoxy | 12.3 |
| 4-Methoxy | 45.7 |
- Mechanistic Insight : The trimethoxy group enhances hydrophobic interactions with enzyme active sites, as shown via molecular docking (AutoDock Vina) .
Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved during characterization?
- Methodology :
- Variable Temperature NMR : Determine if splitting arises from conformational exchange (e.g., rotamers) by acquiring spectra at 25°C vs. 60°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC correlates ambiguous ¹H signals (δ 7.6 ppm) with ¹³C aromatic carbons .
- Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) confirms bond angles and planarity of the oxadiazole ring .
Q. What strategies mitigate challenges in multi-step synthesis (e.g., low yields in oxadiazole formation)?
- Methodology :
- Catalyst Optimization : Replace traditional POCl₃ with Burgess reagent (less harsh, higher yields) .
- Protection/Deprotection : Temporarily protect reactive groups (e.g., methoxy as benzyl ethers) to prevent side reactions .
- Process Intensification : Use flow chemistry for exothermic steps (e.g., sulfonylation) to improve heat dissipation and scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
